molecular formula C12H16N2O6S B1433162 Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid CAS No. 1443981-41-6

Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid

Cat. No.: B1433162
CAS No.: 1443981-41-6
M. Wt: 316.33 g/mol
InChI Key: XNEIWYITXOCSKQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid involves the reaction of 6-methylpyridin-2-ol with sulfuric acid. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the desired product .

Chemical Reactions Analysis

Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in biological studies to understand its effects on different biological systems.

    Medicine: Research is being conducted to explore its potential therapeutic applications.

    Industry: It is used in industrial research to develop new materials and products.

Mechanism of Action

The mechanism of action of Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the presence of the sulfuric acid moiety, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

6-methyl-1H-pyridin-2-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H7NO.H2O4S/c2*1-5-3-2-4-6(8)7-5;1-5(2,3)4/h2*2-4H,1H3,(H,7,8);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEIWYITXOCSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC(=O)N1.CC1=CC=CC(=O)N1.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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